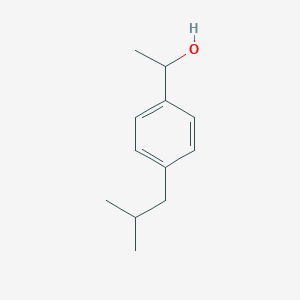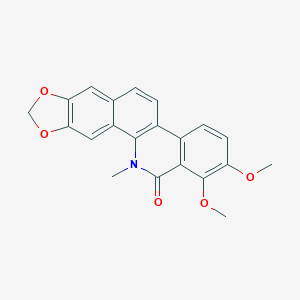
Oxikeleritrina
Descripción general
Descripción
Oxychelerythrine is a benzo[c]phenanthridine alkaloid, commonly found in the celandine family of plants. This compound is known for its significant biological activities, including antibacterial, antiviral, and insecticidal properties . Its chemical structure is primarily composed of celandine and oxygen groups, making it a unique and valuable compound in various scientific fields .
Aplicaciones Científicas De Investigación
Oxychelerythrine has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
Oxychelerythrine is an alkaloid that can be isolated from the plant Zanthoxylum integrifoliolum . It exhibits cytotoxicity against P-388 and HT-29 cell lines . It also shows high modulatory activity enhancing the susceptibility of the S. aureus ATCC 6538 to all the tested antibiotics .
Mode of Action
It is known to exhibit cytotoxicity against certain cell lines This suggests that it may interact with cellular targets to disrupt normal cell function, leading to cell death
Result of Action
Oxychelerythrine exhibits cytotoxicity against P-388 and HT-29 cell lines . This suggests that the compound’s action results in cell death in these cell lines. Additionally, Oxychelerythrine shows high modulatory activity enhancing the susceptibility of the S. aureus ATCC 6538 to all the tested antibiotics . This indicates that Oxychelerythrine may have potential as an antibacterial agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxychelerythrine can be synthesized using a lithiated toluamide-benzonitrile cycloaddition reaction. The process involves the coupling of o-toluamide with benzonitrile to form 3-arylisoquinoline, which is then converted to an aldehyde. The final step involves an intramolecular ring cyclization to produce oxychelerythrine . The reaction conditions typically include the use of n-butyl lithium, ethyl chloroformate, and sodium borohydride in dimethyl sulfoxide (DMSO), followed by oxidation with pyridinium dichromate (PDC) and hydrolysis with hydrochloric acid .
Industrial Production Methods: Industrial production of oxychelerythrine involves the extraction from plants of the celandine family, followed by solvent extraction and chromatographic purification to obtain the pure compound . This method ensures a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Oxychelerythrine undergoes various chemical reactions, including:
Oxidation: Conversion of oxychelerythrine to its oxidized form using oxidizing agents like pyridinium dichromate.
Reduction: Reduction of oxychelerythrine to its reduced form using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving the replacement of functional groups in the oxychelerythrine molecule.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium dichromate (PDC)
Reducing Agents: Sodium borohydride (NaBH4)
Solvents: Dimethyl sulfoxide (DMSO), ethyl acetate, hydrochloric acid (HCl)
Major Products: The major products formed from these reactions include various derivatives of oxychelerythrine, such as its oxidized and reduced forms .
Comparación Con Compuestos Similares
Oxychelerythrine is unique among benzo[c]phenanthridine alkaloids due to its specific chemical structure and biological activities. Similar compounds include:
Chelerythrine: Known for its antibacterial and anti-tumor properties.
Oxynitidine: Another benzo[c]phenanthridine alkaloid with similar biological activities.
Oxysanguinarine: Exhibits similar chemical properties and biological activities.
Oxychelerythrine stands out due to its higher potency and broader spectrum of biological activities compared to these similar compounds .
Propiedades
IUPAC Name |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22-19-13(5-4-11-8-16-17(9-14(11)19)27-10-26-16)12-6-7-15(24-2)20(25-3)18(12)21(22)23/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTXRYTWDARUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C(=C(C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182584 | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28342-33-8 | |
| Record name | Oxychelerythrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28342-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chelerythrine, 12,13-dihydro-13-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028342338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



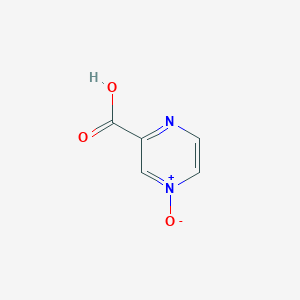
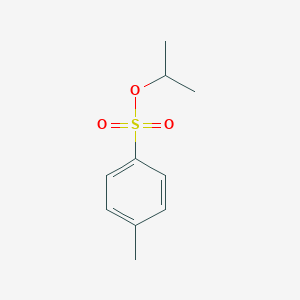
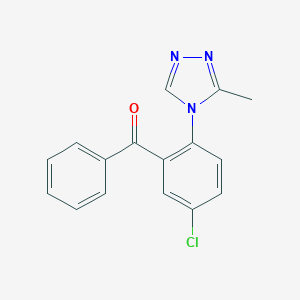

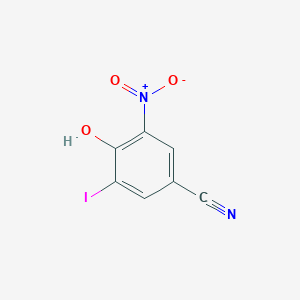
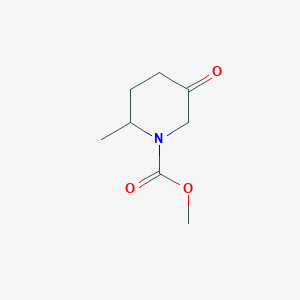
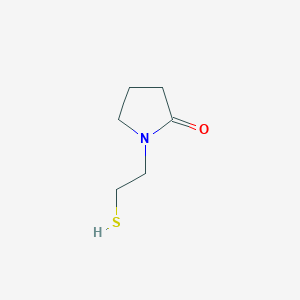
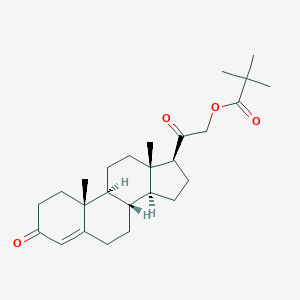
![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)


